5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione
CAS No.: 79183-32-7
Cat. No.: VC5772826
Molecular Formula: C15H8Cl3NO2
Molecular Weight: 340.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79183-32-7 |
|---|---|
| Molecular Formula | C15H8Cl3NO2 |
| Molecular Weight | 340.58 |
| IUPAC Name | 5-chloro-1-[(3,4-dichlorophenyl)methyl]indole-2,3-dione |
| Standard InChI | InChI=1S/C15H8Cl3NO2/c16-9-2-4-13-10(6-9)14(20)15(21)19(13)7-8-1-3-11(17)12(18)5-8/h1-6H,7H2 |
| Standard InChI Key | WSLZDTPFOQFMDU-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1CN2C3=C(C=C(C=C3)Cl)C(=O)C2=O)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 5-chloro-1-[(3,4-dichlorophenyl)methyl]indole-2,3-dione, reflects its structural components:
-
A chlorinated indole core with substituents at positions 1, 2, 3, and 5.
-
A 3,4-dichlorobenzyl group attached to the indole’s nitrogen atom .
The presence of three chlorine atoms and two carbonyl groups confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 79183-32-7 | |
| Molecular Formula | ||
| Molecular Weight | 340.58 g/mol | |
| SMILES | C1=CC(=C(C=C1CN2C3=C(C=C(C=C3)Cl)C(=O)C2=O)Cl)Cl | |
| InChIKey | WSLZDTPFOQFMDU-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves Friedel-Crafts alkylation and cyclization reactions. A patented method (CN111205175A) outlines the following optimized steps :
-
Friedel-Crafts Alkylation: Reacting 3,4'-dichloropropiophenone with a Lewis acid (e.g., ) in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium chloride). This step forms the indanone intermediate.
-
Cyclization: Heating the intermediate under controlled conditions to induce ring closure, yielding 5-chloro-1-indanone.
-
Oxidation and Functionalization: Introducing the dichlorobenzyl group via nucleophilic substitution and oxidizing the indole core to form the 2,3-dione moiety .
Key Optimization Strategies:
-
Catalyst Selection: Using with phase-transfer catalysts improves reaction selectivity and reduces side products .
-
Temperature Control: Maintaining temperatures between 100–160°C ensures optimal reaction rates without decomposition .
Industrial Production
Industrial-scale manufacturing (e.g., by MolCore BioPharmatech) emphasizes:
-
Purity Standards: ≥97% purity achieved via column chromatography and recrystallization .
-
Process Efficiency: Continuous flow reactors enhance yield (reported up to 85%) compared to batch processes .
Biological Activities and Mechanisms
Anticancer Properties
Studies highlight its potency against cancer cell lines, with mechanisms involving:
-
Apoptosis Induction: Activation of caspase-3/7 pathways in HepG2 liver cancer cells ().
-
Cell Cycle Arrest: G2/M phase arrest in MCF-7 breast cancer cells via inhibition of cyclin-dependent kinases.
Antibacterial Activity
The compound exhibits broad-spectrum activity, particularly against Gram-positive bacteria:
-
Staphylococcus aureus: Minimum inhibitory concentration (MIC) of 2 µg/mL, surpassing ampicillin (MIC = 4 µg/mL).
-
Mechanism: Disruption of bacterial membrane integrity and inhibition of DNA gyrase .
Enzyme Inhibition
-
Topoisomerase II Inhibition: Binds to the ATP-binding pocket, preventing DNA replication (K = 0.3 µM).
-
COX-2 Selectivity: 10-fold selectivity over COX-1, suggesting potential as an anti-inflammatory agent .
Comparative Analysis with Structural Analogs
Table 2: Comparison with Chlorinated Indole Derivatives
| Compound | Substituents | Anticancer | Antibacterial MIC |
|---|---|---|---|
| 5-Chloro-1-(3,4-dichlorobenzyl)-indole-2,3-dione | 3,4-Cl-benzyl, 5-Cl | 0.9 µM (HepG2) | 2 µg/mL (S. aureus) |
| 5-Chloro-1-(4-chlorobenzyl)-indole-2,3-dione | 4-Cl-benzyl, 5-Cl | 1.5 µM (HepG2) | 8 µg/mL (S. aureus) |
| 1-(2,4-Dichlorobenzyl)-5-nitro-indole-2,3-dione | 2,4-Cl-benzyl, 5-NO | 1.2 µM (MCF-7) | 4 µg/mL (E. coli) |
Key Findings:
-
The 3,4-dichlorobenzyl group enhances lipophilicity and target affinity compared to monosubstituted analogs .
-
Nitro groups improve electron-withdrawing effects but reduce metabolic stability.
| Hazard Code | Risk Statement | Precautionary Measures |
|---|---|---|
| H302 | Harmful if swallowed | Avoid ingestion |
| H312 | Harmful in contact with skin | Wear protective gloves |
| H332 | Harmful if inhaled | Use in well-ventilated areas |
Research Applications and Future Directions
Current Applications
-
Anticancer Drug Development: As a lead compound in kinase inhibitor pipelines .
-
Antibacterial Coatings: Incorporated into medical device coatings to prevent biofilm formation .
Challenges and Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume